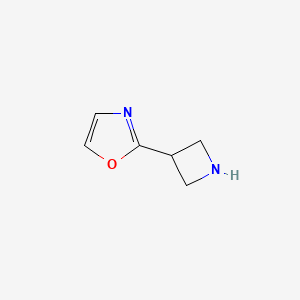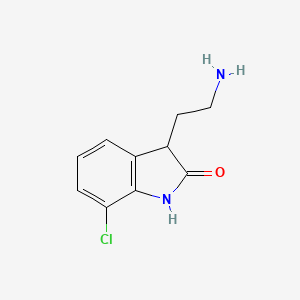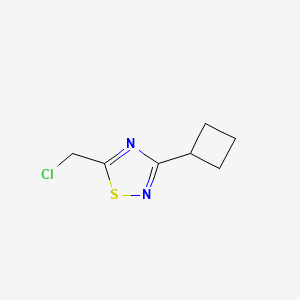
5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group at the 5-position and a cyclobutyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with thiocarbonyl diimidazole to form the intermediate, which is then treated with chloromethylating agents such as chloromethyl methyl ether in the presence of a base like sodium hydride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or further to a hydroxymethyl group.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl or hydroxymethyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the materials science field, this compound is explored for its potential use in the synthesis of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(Chloromethyl)-1,2,4-thiadiazole: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive.
3-Cyclobutyl-1,2,4-thiadiazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
5-(Hydroxymethyl)-3-cyclobutyl-1,2,4-thiadiazole: The hydroxymethyl group is less reactive than the chloromethyl group but can participate in hydrogen bonding.
Uniqueness: The presence of both the chloromethyl and cyclobutyl groups in 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole provides a unique combination of reactivity and steric properties, making it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C7H9ClN2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 |
InChI Key |
IAOPMLGOYOBXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NSC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
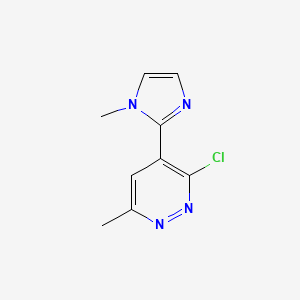
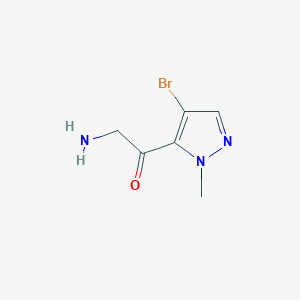
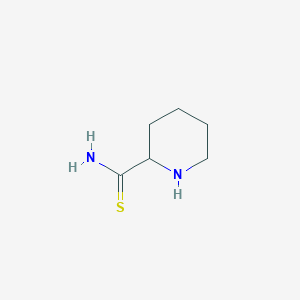
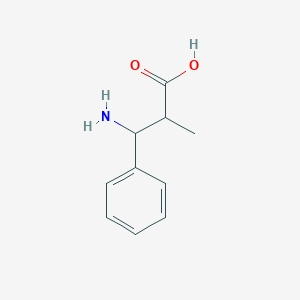
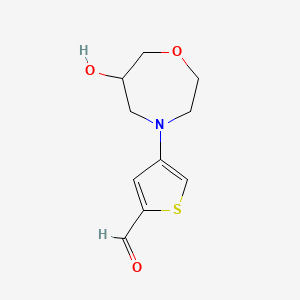
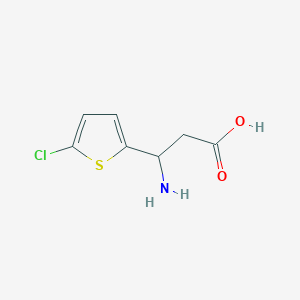

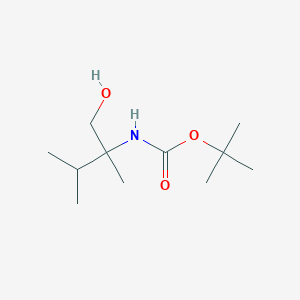
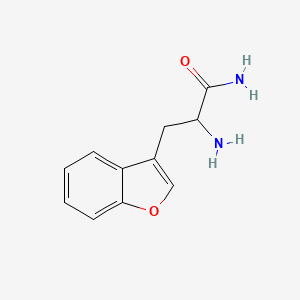
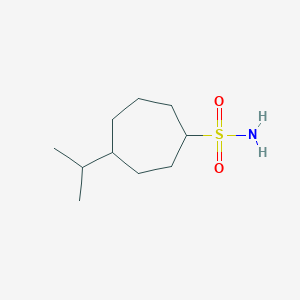
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13175339.png)
